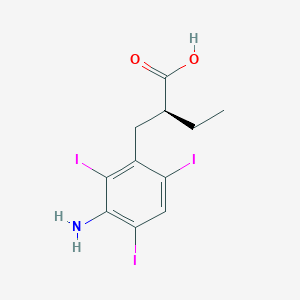
Iopanoic acid, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iopanoic acid, (+)- is a complex organic compound with the molecular formula C11H12I3NO2. This compound is characterized by the presence of three iodine atoms, an amino group, and an ethyl group attached to a benzene ring. It is known for its significant applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iopanoic acid, (+)- typically involves the iodination of 3-amino-alpha-ethylbenzenepropanoic acid. The process includes the following steps:
Iodination: The 3-amino-alpha-ethylbenzenepropanoic acid is dissolved in water, and iodine monochloride is added to the solution.
Purification: The reaction mixture is then subjected to purification processes such as filtration and recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in reactors equipped with stirring mechanisms and temperature control systems to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Iopanoic acid, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxyl or amino groups, solvents such as ethanol or water.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
Iopanoic acid, (+)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Iopanoic acid, (+)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its binding affinity and specificity. The pathways involved include:
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 3-amino-, ethyl ester: Similar structure but lacks iodine atoms.
Benzenepropanoic acid, α-hydroxy-, methyl ester: Contains a hydroxyl group instead of iodine atoms.
Uniqueness
Iopanoic acid, (+)- is unique due to its three iodine atoms, which impart distinct chemical and physical properties. These iodine atoms enhance its reactivity and make it suitable for applications in diagnostic imaging and as a reagent in organic synthesis .
Properties
CAS No. |
17879-96-8 |
|---|---|
Molecular Formula |
C11H12I3NO2 |
Molecular Weight |
570.93 g/mol |
IUPAC Name |
(2S)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m0/s1 |
InChI Key |
OIRFJRBSRORBCM-YFKPBYRVSA-N |
SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Isomeric SMILES |
CC[C@@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Synonyms |
Benzenepropanoic acid, 3-amino-α-ethyl-2,4,6-triiodo-, (S)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















